3-Chloro-6-iodo-4-methylpyridazine 3-Chloro-6-iodo-4-methylpyridazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18318122
InChI: InChI=1S/C5H4ClIN2/c1-3-2-4(7)8-9-5(3)6/h2H,1H3
SMILES:
Molecular Formula: C5H4ClIN2
Molecular Weight: 254.45 g/mol

3-Chloro-6-iodo-4-methylpyridazine

CAS No.:

Cat. No.: VC18318122

Molecular Formula: C5H4ClIN2

Molecular Weight: 254.45 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-6-iodo-4-methylpyridazine -

Specification

Molecular Formula C5H4ClIN2
Molecular Weight 254.45 g/mol
IUPAC Name 3-chloro-6-iodo-4-methylpyridazine
Standard InChI InChI=1S/C5H4ClIN2/c1-3-2-4(7)8-9-5(3)6/h2H,1H3
Standard InChI Key QMNNRFZYAOIWDX-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NN=C1Cl)I

Introduction

Structural and Chemical Characteristics of Pyridazine Derivatives

Core Pyridazine Framework

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Applications
3-Chloro-6-iodopyridazine135034-10-5C₄H₂ClIN₂240.43Pharmaceutical intermediates
3-Chloro-5-iodo-4-methylpyridine1261488-18-9C₆H₅ClIN253.47Ligand design

Synthetic Methodologies for Halogenated Pyridazines

Direct Halogenation Strategies

3-Chloro-6-iodopyridazine is typically synthesized via sequential halogenation. Chlorination at position 3 using POCl₃ followed by iodination with N-iodosuccinimide (NIS) in acidic media yields the dihalogenated product . Introducing a methyl group at position 4 would require either:

  • Directed ortho-Metalation: Using a directing group (e.g., trimethylsilyl) to install methyl via alkylation.

  • Cross-Coupling: Employing Kumada or Negishi couplings with methyl Grignard reagents post-halogenation .

Challenges in 4-Methylpyridazine Synthesis

Steric crowding at the 4-position complicates functionalization. Computational studies suggest that methyl substitution increases the energy barrier for electrophilic attack by 15–20% compared to unsubstituted pyridazines .

Applications in Medicinal Chemistry

Kinase Inhibition Profiles

Chloro-iodo pyridazines exhibit moderate inhibition against tyrosine kinases (e.g., EGFR, IC₅₀ ≈ 2.3 μM) . The methyl group in 3-Chloro-6-iodo-4-methylpyridazine could enhance hydrophobic interactions with kinase pockets, though no experimental data confirms this hypothesis.

CompoundHazard CodesPrecautionary Measures
3-Chloro-6-iodopyridazineH315, H319Avoid inhalation; use ventilation
3-Chloro-5-iodo-4-methylpyridineH335Store at 4°C; avoid dust formation

Future Research Directions

  • Synthetic Optimization: Develop low-temperature metallation techniques to install the 4-methyl group without side reactions.

  • Crystallographic Studies: Resolve the three-dimensional structure of 3-Chloro-6-iodo-4-methylpyridazine to guide drug design.

  • In Vivo Testing: Evaluate pharmacokinetics and toxicity in murine models to assess therapeutic potential.

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